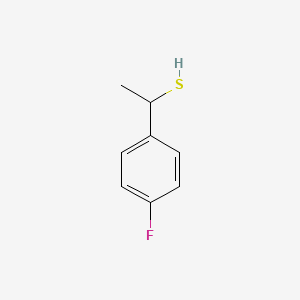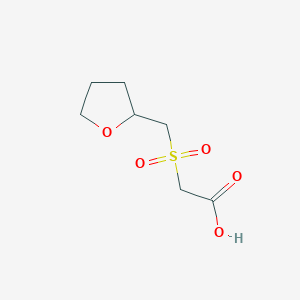![molecular formula C11H13ClO5S B6143760 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid CAS No. 56359-14-9](/img/structure/B6143760.png)
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid” is a chemical compound with the empirical formula C11H13ClO5S . It has a molecular weight of 292.74 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of the compound isCc1cc(ccc1OCCCC(O)=O)S(Cl)(=O)=O . This indicates that the compound contains a chlorosulfonyl group attached to a methylphenoxy group, which is further attached to a butanoic acid group . Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用
1. Process Intensification in Synthesis
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is related to 4-chloro-2-methylphenoxyacetic acid (MCPA), a systemic herbicide. A study by Shinde and Yadav (2014) discusses the process intensification of immobilized lipase catalysis by microwave irradiation in the synthesis of MCPA esters. They found that under microwave irradiation, the initial rates of reaction increased up to 2-fold, improving the efficiency of the esterification process of MCPA (Shinde & Yadav, 2014).
2. Chloride Channel Conductance and Biological Activity
Research by Carbonara et al. (2001) examines the effects of carboxylic acids, similar to this compound, on muscle chloride channel conductance. They found that chemical modifications, such as the introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, can influence biological activity, which may have implications for drug design and development (Carbonara et al., 2001).
3. Solid-Phase Extraction of Acidic Herbicides
A study by Wells and Yu (2000) focuses on solid-phase extraction methods for acidic herbicides, including compounds related to this compound. This research is crucial for developing efficient analytical methods to detect and quantify herbicides in environmental samples (Wells & Yu, 2000).
4. Sorption of Phenoxy Herbicides to Soil and Minerals
Werner, Garratt, and Pigott (2012) conducted a comprehensive review on the sorption of phenoxy herbicides, including compounds structurally related to this compound. They highlighted the role of soil organic matter and iron oxides as relevant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).
5. Adsorption and Degradation of Herbicides
Paszko et al. (2016) reviewed the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This research provides insight into the environmental behavior and risks associated with the use of these herbicides (Paszko et al., 2016).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statement is H319, indicating that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . The compound is classified as Eye Irritant 2 under hazard classifications .
特性
IUPAC Name |
4-(4-chlorosulfonyl-2-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-8-7-9(18(12,15)16)4-5-10(8)17-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGLVJVIRFFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

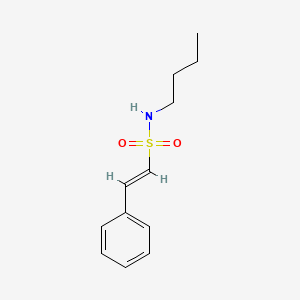
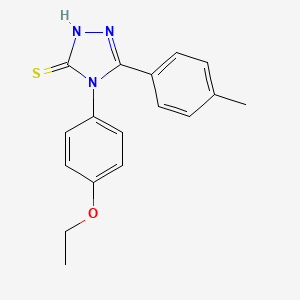

![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)
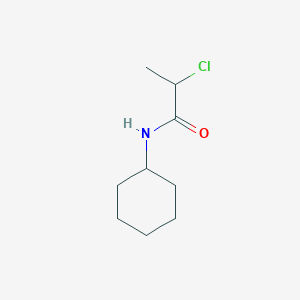
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
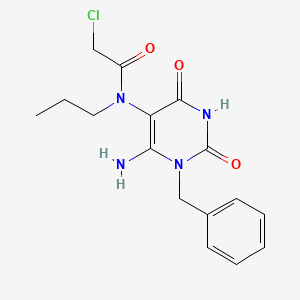
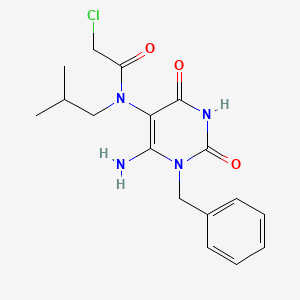
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)
![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)
